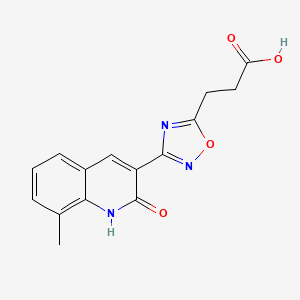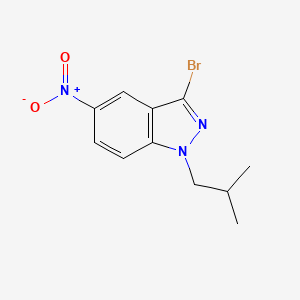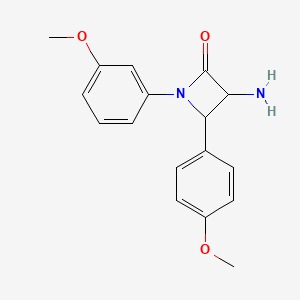
N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンは、チアゾール環が置換されたキノリンコアを特徴とするヘテロ環式化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な生物活性と応用可能性のために注目されています。
準備方法
合成経路と反応条件
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンの合成は、通常、キノリンコアの形成後にチアゾール環を導入することで行われます。一般的な方法の1つには、適切な前駆体を酸性または塩基性条件下で環化させることが含まれます。反応条件には、エタノールやジメチルホルムアミド (DMF) などの溶媒の使用や、p-トルエンスルホン酸やナトリウムエトキシドなどの触媒の使用が含まれることがよくあります。
工業的製造方法
この化合物の工業的製造には、品質と収率を安定させるために連続フロー反応器を使用した大規模合成が含まれる場合があります。このプロセスは、コスト効率とスケーラビリティのために最適化され、反応パラメーターの正確な制御のために自動システムが採用されることがよくあります。
化学反応の分析
反応の種類
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、特にチアゾール環で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 炭酸カリウムなどの塩基の存在下でのハロアルカン。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノリンN-オキシドが生成される場合がありますが、還元によってジヒドロキノリン誘導体が生成される場合があります。
科学的研究の応用
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗癌剤としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用など、薬理学的特性について検討されています。
工業: 発色団特性により、染料や顔料の開発に使用されています。
作用機序
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を変化させることで、さまざまな生物学的効果をもたらす可能性があります。例えば、細菌の増殖に関与する特定の酵素の活性を阻害することで、抗菌作用を示す可能性があります。
類似の化合物との比較
類似の化合物
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミン: キノリン環とチアゾール環の特定の置換パターンが特徴です。
2-(4-メチルチアゾール-2-イル)キノリン: N,N-ジエチル置換がないため、生物活性に影響を与える可能性があります。
4-メチルチアゾール: より複雑なチアゾール誘導体の合成における前駆体として役立つ、より単純な構造です。
独自性
N,N-ジエチル-2-(4-メチルチアゾール-2-イル)キノリン-4-アミンは、多様な化学反応性と潜在的な生物活性に貢献するキノリンとチアゾールの部分構造を組み合わせており、際立っています。N,N-ジエチル置換は、その溶解性と生物学的標的との相互作用をさらに強化しています。
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine: Unique due to its specific substitution pattern on the quinoline and thiazole rings.
2-(4-Methylthiazol-2-yl)quinoline: Lacks the N,N-diethyl substitution, which may affect its biological activity.
4-Methylthiazole: A simpler structure that serves as a precursor in the synthesis of more complex thiazole derivatives.
Uniqueness
This compound stands out due to its combined quinoline and thiazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. The N,N-diethyl substitution further enhances its solubility and interaction with biological targets.
特性
CAS番号 |
853333-55-8 |
|---|---|
分子式 |
C17H19N3S |
分子量 |
297.4 g/mol |
IUPAC名 |
N,N-diethyl-2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C17H19N3S/c1-4-20(5-2)16-10-15(17-18-12(3)11-21-17)19-14-9-7-6-8-13(14)16/h6-11H,4-5H2,1-3H3 |
InChIキー |
BLHWBSWVMKJFEI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)
